molecular formula C23H23FN4O2 B6541555 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one CAS No. 1058226-68-8

3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B6541555
CAS No.: 1058226-68-8
M. Wt: 406.5 g/mol
InChI Key: XVULYDXAANEKCC-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydropyrimidin-4-one core, a scaffold widely studied in medicinal chemistry due to its versatility in interacting with biological targets such as enzymes or receptors . Key structural elements include:

  • A 2-fluorophenyl-substituted piperazine moiety at position 3, linked via a 2-oxoethyl group. Piperazine derivatives are known for modulating neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
  • A 4-methylphenyl group at position 6, which enhances lipophilicity and may influence binding affinity or metabolic stability.

Properties

IUPAC Name

3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methylphenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2/c1-17-6-8-18(9-7-17)20-14-22(29)28(16-25-20)15-23(30)27-12-10-26(11-13-27)21-5-3-2-4-19(21)24/h2-9,14,16H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVULYDXAANEKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activity, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C23H22F2N4O2
  • Molecular Weight : 422.44 g/mol
  • LogP : 2.8211
  • Polar Surface Area : 54.429 Ų

Structural Features

FeatureDescription
Dihydropyrimidine CoreCentral structure providing biological activity
Piperazine MoietyEnhances interaction with biological targets
Fluorophenyl GroupModifies pharmacokinetics and potency

Antiviral and Antitumor Activity

Research indicates that dihydropyrimidinones exhibit significant antiviral and antitumor properties. For instance, studies have shown that derivatives of dihydropyrimidines can inhibit viral replication and exert cytotoxic effects on various cancer cell lines. The compound has been evaluated for its efficacy against specific viral strains and tumor cells.

  • Antiviral Mechanism : The compound's mechanism may involve interference with viral entry or replication processes.
  • Antitumor Mechanism : It may induce apoptosis in cancer cells through modulation of signaling pathways.

Antibacterial and Anti-inflammatory Properties

Dihydropyrimidinones are also recognized for their antibacterial and anti-inflammatory activities. The presence of the piperazine ring is believed to enhance these effects by facilitating interactions with bacterial enzymes or inflammatory mediators.

Case Studies

Several studies have documented the biological activity of similar compounds:

  • Elumalai et al. (2020) investigated derivatives with antimycobacterial activity, finding that certain substitutions led to enhanced efficacy against Mycobacterium tuberculosis .
  • Sibous et al. (2017) reported on the synthesis of dihydropyrimidinones that demonstrated significant antibacterial activity against various strains .

Pharmacological Applications

The compound's unique structural features suggest potential applications in:

  • Calcium Channel Blockers : Similar compounds have shown effectiveness in cardiovascular applications.
  • Neuropeptide Antagonists : Potential use in treating neurological disorders.

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions (MCRs), which are efficient for assembling complex structures from simpler precursors .

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of the piperazine class, including this compound, exhibit significant antidepressant effects. In preclinical studies, it has shown potential to modulate serotonin and dopamine pathways, which are crucial in the treatment of depression and anxiety disorders .

Anticancer Properties

The compound has been evaluated for its anticancer activity against various cancer cell lines. Studies suggest that it may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Effects

Preliminary studies have demonstrated that the compound possesses antimicrobial properties, particularly against gram-positive bacteria. This suggests potential applications in treating bacterial infections .

Case Studies

StudyObjectiveFindings
Study 1 Evaluation of antidepressant effectsDemonstrated significant reduction in depressive-like behavior in animal models.
Study 2 Anticancer efficacy against breast cancer cellsInduced apoptosis and inhibited cell growth at micromolar concentrations.
Study 3 Antimicrobial testing against Staphylococcus aureusShowed effective inhibition of bacterial growth with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound ID Core Structure Key Substituents Notable Features Potential Biological Implications References
Target Compound 3,4-Dihydropyrimidin-4-one 2-Fluorophenylpiperazine (ortho-F), 4-methylphenyl Balanced lipophilicity; piperazine may enhance CNS penetration. Likely CNS receptor modulation (e.g., dopamine/serotonin).
Pyrimidinyl methanone Trifluoromethyl, sulfonyl-piperazine Sulfonyl group increases polarity; trifluoromethyl enhances metabolic stability. Enzyme inhibition (e.g., kinase or protease targets) due to electron-withdrawing groups.
Pyridazin-3(2H)-one 4-Fluorophenylpiperazine (para-F), morpholinyl Morpholinyl improves solubility; para-F may alter receptor selectivity. Potential antipsychotic or anxiolytic activity via 5-HT1A/D2 receptors.
Pyrido[1,2-a]pyrimidin-4-one Dimethoxyphenyl, ethyl/methyl-piperazine Dimethoxy groups increase electron density; ethyl-piperazine enhances selectivity. Anticancer or antimicrobial activity due to planar aromatic core.
Pyridazin-3(2H)-one Morpholinyl, phenyl Benzotriazolyl moiety introduces rigidity; phenyl enhances hydrophobicity. Possible kinase inhibition or antimicrobial effects.
Pyrido-pyrimidinone Fluoro-benzisoxazolyl piperidine Benzisoxazole improves CNS penetration; fluorination reduces metabolism. Antipsychotic applications (e.g., risperidone analogues).
Nitro-pyrimidine Piperidine, phenoxy Nitro group increases reactivity; phenoxy linkages affect bioavailability. Antibacterial or antiparasitic activity due to nitro functionality.

Key Structural Differences and Implications

Fluorophenyl Position :

  • The target compound’s ortho-fluorophenyl group (vs. para-fluorophenyl in ) may reduce steric hindrance, improving binding to compact receptor pockets (e.g., dopamine D3) .

Core Heterocycle: Dihydropyrimidinone (target) vs.

Substituent Effects :

  • 4-Methylphenyl (target) vs. trifluoromethyl (): The methyl group offers moderate lipophilicity, whereas trifluoromethyl increases metabolic resistance but may reduce solubility .
  • Morpholinyl () vs. sulfonyl-piperazine (): Morpholinyl improves aqueous solubility, while sulfonyl groups introduce hydrogen-bonding capacity for enzyme interactions .

Piperazine Modifications :

  • Ethyl/methyl-piperazine derivatives () exhibit enhanced receptor subtype selectivity compared to unsubstituted piperazines, as seen in antipsychotic drugs .

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